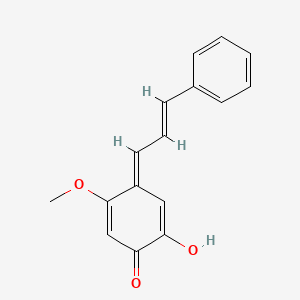
Obtusaquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obtusaquinone is a natural product found in Dalbergia retusa with data available.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Obtusaquinone has been studied for its potential in cancer therapeutics. Research indicates that obtusaquinone induces oxidative stress in tumor cells, leading to DNA damage and subsequent apoptosis. This compound has shown efficacy in slowing tumor growth and prolonging survival in glioblastoma and breast cancer models without significant toxicity. The biochemical changes exploited by obtusaquinone, such as increased reactive oxygen species production and decreased intracellular ROS scavengers, provide a powerful strategy for targeting cancer cells (Badr et al., 2013).
Antidyslipidemic and Antioxidant Effects
Obtusaquinone and its derivatives have been researched for their effects on lipid levels and antioxidant activities. For instance, obtusifolin, an anthraquinone from Cassia obtusifolia seeds, demonstrated significant lipid-lowering effects in rats induced by a high-fat diet. The study revealed that obtusifolin improved hyperlipidemia by enhancing antioxidant activity, thereby indicating its potential therapeutic importance for ameliorating lipid dysfunction induced by a high-fat diet (Zhuang et al., 2016).
Metabolomic Studies
Aurantio-obtusin, derived from Cassia obtusifolia, has been the subject of metabolomic studies to discover potential biomarkers. These studies investigate the hepatotoxicity of aurantio-obtusin and have identified endogenous markers related to liver injury, shedding light on the mechanisms of its toxic effects and the pathways involved, such as those involving bile acids, fatty acids, amino acids, and energy metabolism (Xu et al., 2019).
Therapeutic Potential in Atopic Dermatitis
The water extract of Lindera obtusiloba, which contains components related to obtusaquinone, has been studied for its therapeutic potential in treating atopic dermatitis (AD). Research suggests that topical application of this extract can reduce AD symptoms by inhibiting mast cell infiltration and suppressing the expression of pro-inflammatory cytokines. This indicates its potential as a candidate for AD treatment (Choi et al., 2011).
Eigenschaften
CAS-Nummer |
21105-15-7 |
|---|---|
Produktname |
Obtusaquinone |
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(4E)-2-hydroxy-5-methoxy-4-[(E)-3-phenylprop-2-enylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-11-15(18)14(17)10-13(16)9-5-8-12-6-3-2-4-7-12/h2-11,17H,1H3/b8-5+,13-9+ |
InChI-Schlüssel |
LUZUAYAKZLCOCQ-BHHNFLQBSA-N |
Isomerische SMILES |
COC\1=CC(=O)C(=C/C1=C\C=C\C2=CC=CC=C2)O |
SMILES |
COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |
Kanonische SMILES |
COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |
Synonyme |
obtusaquinone obtusaquinone, (E,E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



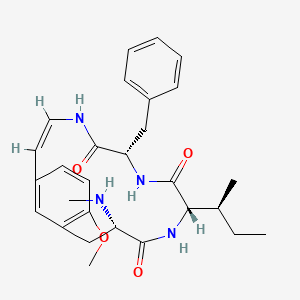



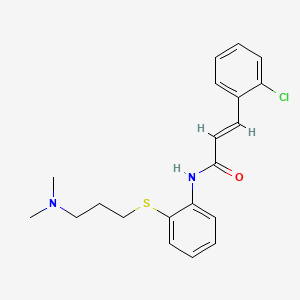

![(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid](/img/structure/B1237357.png)
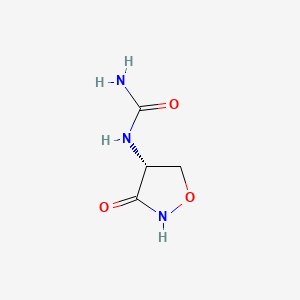
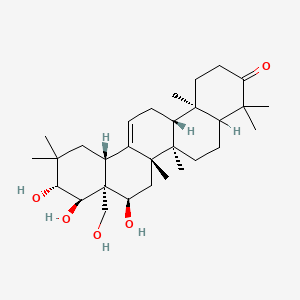
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)
